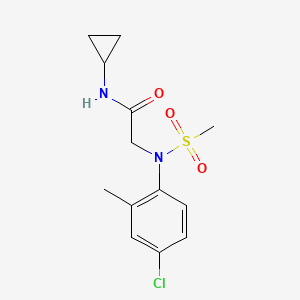![molecular formula C15H13ClFNOS B3934972 3-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)propanamide](/img/structure/B3934972.png)
3-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)propanamide
Vue d'ensemble
Description
3-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as CFTR(inh)-172, which is an inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a protein that helps in the transport of chloride ions across the cell membrane. The inhibition of this protein can be beneficial in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.
Mécanisme D'action
CFTR(inh)-172 inhibits the function of CFTR protein by binding to a specific site on the protein. This binding prevents the opening of the chloride ion channel, which leads to the reduction of chloride ion transport across the cell membrane.
Biochemical and Physiological Effects:
The inhibition of CFTR protein by CFTR(inh)-172 has been shown to reduce the amount of mucus in the lungs of cystic fibrosis patients. This reduction in mucus can improve lung function and reduce the risk of respiratory infections. CFTR(inh)-172 has also been shown to reduce the secretion of fluid in the intestine, which can be beneficial in the treatment of secretory diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CFTR(inh)-172 in lab experiments include its specificity for CFTR protein and its ability to inhibit the function of the protein without affecting other ion channels. However, the limitations of CFTR(inh)-172 include its low solubility in water, which can make it difficult to use in experiments, and its potential toxicity at high concentrations.
Orientations Futures
Future research on CFTR(inh)-172 can focus on the development of more efficient synthesis methods to increase the yield of the compound. Further studies can also investigate the potential use of CFTR(inh)-172 in the treatment of other diseases that involve the dysfunction of CFTR protein. Additionally, research can focus on the optimization of the dosing and administration of CFTR(inh)-172 to reduce potential toxicity and improve its therapeutic efficacy.
Applications De Recherche Scientifique
The use of CFTR(inh)-172 in scientific research has been mainly focused on the treatment of cystic fibrosis. The inhibition of CFTR protein can reduce the amount of mucus in the lungs, which is a major symptom of cystic fibrosis. CFTR(inh)-172 has also been used in the study of other diseases that involve the dysfunction of CFTR protein, such as secretory diarrhea and polycystic kidney disease.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-11-5-7-12(8-6-11)20-10-9-15(19)18-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUJDZWEJRARQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2-fluorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-bromophenoxy)-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3934901.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-chlorobenzamide](/img/structure/B3934908.png)
![3-bromo-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3934910.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934934.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3934944.png)
![3-methoxy-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3934948.png)
![1-benzyl-4-{3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B3934952.png)
![N-{6-tert-butyl-3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B3934959.png)
![(4-methylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3934963.png)
